4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the methoxycarbonyl group on the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often utilizes optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its imidazole ring is a common motif in biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The methoxycarbonyl and carboxylic acid groups can also engage in electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)benzeneboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- 4-(Methoxycarbonyl)benzeneboronic acid
Uniqueness
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid is unique due to its specific combination of functional groups and the presence of the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific synthetic and biological contexts.
Properties
Molecular Formula |
C7H8N2O4 |
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Molecular Weight |
184.15 g/mol |
IUPAC Name |
5-methoxycarbonyl-3-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c1-9-3-8-4(7(12)13-2)5(9)6(10)11/h3H,1-2H3,(H,10,11) |
InChI Key |
ZAQKNSHIELCYSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C(=O)O)C(=O)OC |
Origin of Product |
United States |
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